molecular formula C14H13Cl2NO3S B2890489 3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 1024290-33-2

3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B2890489
CAS No.: 1024290-33-2
M. Wt: 346.22
InChI Key: ZKGMBMSYXYUSIA-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core substituted with two chlorine atoms at the 3 and 4 positions and a 4-methoxybenzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide typically involves the following steps:

    Nitration and Reduction: The starting material, 3,4-dichlorobenzenesulfonamide, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Benzylation: The amine is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder in acidic medium.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing antimicrobial agents.

    Biological Studies: Investigated for its potential inhibitory effects on enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The chlorine atoms and methoxy group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(4-methoxybenzyl)benzenesulfonamide
  • 4-bromo-N-(4-methoxybenzyl)benzenesulfonamide
  • 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

3,4-dichloro-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the specific positioning of chlorine atoms and the methoxybenzyl group, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-20-11-4-2-10(3-5-11)9-17-21(18,19)12-6-7-13(15)14(16)8-12/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMBMSYXYUSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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